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Compound of Interest

Compound Name: ML-290

Cat. No.: B609136

An In-depth Exploration of the First-in-Class Small Molecule Agonist of the Human Relaxin
Family Peptide Receptor 1 (RXFP1)

Introduction

ML-290 has emerged as a pivotal pharmacological tool for researchers investigating the
physiological roles of the relaxin family peptide receptor 1 (RXFP1). As the first potent and
selective small-molecule agonist for this receptor, ML-290 offers a unique alternative to the
native peptide ligand, relaxin, providing advantages in terms of stability, ease of synthesis, and
potential for oral bioavailability.[1] This technical guide provides a comprehensive overview of
the chemical structure, physicochemical properties, and biological activities of ML-290, along
with detailed experimental methodologies and pathway visualizations to support its application
in preclinical research and drug development.

Chemical Structure and Physicochemical Properties

ML-290, with the IUPAC name 2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-
(trifluoromethylsulfonyl)phenyl]benzamide, is a synthetic organic compound. Its structure is
characterized by a central benzamide scaffold with significant substitutions that contribute to its
specific interaction with the RXFP1 receptor.

Figure 1: Chemical Structure of ML-290.

Physicochemical Properties
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A summary of the key physicochemical properties of ML-290 is provided in the table below.
These properties are crucial for understanding its behavior in biological systems and for the
design of experimental protocols.

Property Value Reference

2-[(2-propan-2-

yloxybenzoyl)amino]-N-[3-
IUPAC Name ) PubChem
(trifluoromethylsulfonyl)phenyl]

benzamide
Molecular Formula C24H21F3N205S [1]
Molecular Weight 506.49 g/mol [1]
CAS Number 1482500-76-4 PubChem
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol [1]

CC(C)OC1=CC=CC=C1C(=0)
) NC2=CC=CC=C2C(=0O)NC3=
Canonical SMILES PubChem
CC(=CC=C3)S(=0)(=0)C(F)

(F)F

Biological Activity and Pharmacokinetics

ML-290 is a potent and selective allosteric agonist of the human RXFP1 receptor.[1] Its mode
of action is distinct from the orthosteric binding of the endogenous ligand, relaxin. This
allosteric agonism leads to biased signaling, where ML-290 activates specific downstream
pathways, offering a nuanced approach to modulating RXFP1 function.

In Vitro Activity
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Parameter Cell Line Value Reference
ECso (CAMP) HEK293-hRXFP1 94 nM

Human Cardiac
ECso (cGMP) ) ~1 uM

Fibroblasts

Primary Human
Umbilical Vein

PECso (CAMP) ] 6.8+0.2
Endothelial Cells

(HUVECs)

Primary Human
Umbilical Vein

pPECso (cGMP) ] 7.8+0.1
Endothelial Cells

(HUVECsS)

pPECso (p38 MAPK
Phosphorylation)

HEK293-hRXFP1 7.2+0.2

Pharmacokinetic Properties

ML-290 exhibits favorable pharmacokinetic properties, making it suitable for in vivo studies. A
critical consideration for researchers is that ML-290 is species-specific and does not activate
the rodent RXFP1 receptor. Therefore, in vivo studies require the use of humanized RXFP1
animal models.
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Parameter Species Administration Value Reference
Half-life (ti/2) Mouse 30 mg/kg IP 4.9 h (pl )
alr-lire (ta/2 m . asma
(C57BLI/6) I P
Mouse 10,833 ng/mL
Cmax 30 mg/kg IP
(C57BL/6) (plasma)
Mouse 39,267 h*ng/mL
AUC 30 mg/kg IP
(C57BL/6) (plasma)
Microsomal Human Liver )
. . >60 min
Stability (t1/2) Microsomes
Plasma Stability Human Plasma Stable

Signaling Pathways

Activation of RXFP1 by ML-290 initiates a cascade of intracellular signaling events. The
primary pathway involves the coupling to Gas, leading to the activation of adenylyl cyclase and
a subsequent increase in intracellular cyclic adenosine monophosphate (CAMP). However, ML-
290 also demonstrates biased agonism, activating other G proteins and downstream effectors
in a cell-type-dependent manner. This can lead to the production of cyclic guanosine
monophosphate (cGMP) and the phosphorylation of mitogen-activated protein kinases
(MAPKSs) such as p38.
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Figure 2: Simplified signaling pathway of ML-290 via the RXFP1 receptor.
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Experimental Protocols

The following sections provide generalized protocols for key experiments involving ML-290.
These should be adapted based on specific experimental needs and cell/animal models.

Synthesis of ML-290

While a detailed, publicly available, step-by-step synthesis protocol for ML-290 is limited, a
plausible synthetic route can be derived from the synthesis of related benzamide compounds.
The general approach involves the coupling of three key building blocks: 2-isopropoxybenzoic
acid, 2-aminobenzoic acid, and 3-(trifluoromethylsulfonyl)aniline.

Generalized Synthetic Scheme:

» Amide Bond Formation (Step 1): 2-isopropoxybenzoic acid is activated (e.g., using a
coupling agent like HATU or by conversion to the acid chloride) and reacted with the amino
group of a protected 2-aminobenzoic acid derivative (e.g., a methyl ester) to form the first
amide bond.

o Deprotection: The protecting group on the 2-aminobenzoic acid moiety is removed.

o Amide Bond Formation (Step 2): The newly deprotected carboxylic acid is activated and
reacted with 3-(trifluoromethylsulfonyl)aniline to form the second amide bond, yielding ML-
290.

 Purification: The final product is purified using standard techniques such as column
chromatography and recrystallization.

In Vitro cAMP Accumulation Assay

This protocol is designed to measure the effect of ML-290 on intracellular cAMP levels in a cell
line stably expressing the human RXFP1 receptor (e.g., HEK293-hRXFP1).

Materials:
o HEK293-hRXFP1 cells

e Cell culture medium (e.g., DMEM) with serum and antibiotics
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e Assay buffer (e.g., HBSS)

e Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

e ML-290 stock solution in DMSO

e CAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
e 96- or 384-well white opaque plates

Procedure:

o Cell Seeding: Seed HEK293-hRXFP1 cells into the assay plate at a predetermined density
and incubate overnight to allow for cell attachment.

o Compound Preparation: Prepare serial dilutions of ML-290 in assay buffer containing a PDE
inhibitor.

e Cell Stimulation: Remove the culture medium from the cells and add the ML-290 dilutions.
Incubate for a specified time (e.g., 30 minutes) at 37°C.

o Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cCAMP
concentration according to the manufacturer's protocol for the chosen cAMP detection Kkit.

o Data Analysis: Plot the cCAMP concentration against the log of the ML-290 concentration and
fit the data to a sigmoidal dose-response curve to determine the ECso.

In Vivo Model of TGF-B-Induced Fibrosis

This protocol describes a general workflow for evaluating the anti-fibrotic efficacy of ML-290 in
a mouse model of tissue fibrosis induced by transforming growth factor-beta (TGF-f3). This
requires the use of humanized RXFP1 mice.

Materials:
e Humanized RXFP1 mice

e Recombinant human TGF-1
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e ML-290 formulation for in vivo administration

e Anesthetics

 Surgical tools for implantation of osmotic pumps
 Tissue collection and processing reagents

» Histology and immunohistochemistry reagents (e.g., Masson's trichrome stain, antibodies
against collagen and a-SMA)

e gRT-PCR reagents
Procedure:

Animal Acclimatization: Acclimatize humanized RXFP1 mice to the experimental conditions.

« Induction of Fibrosis: Anesthetize the mice and surgically implant subcutaneous osmotic
pumps containing TGF-B1 to induce a fibrotic response in a target organ (e.g., skin, lung, or

liver).

e ML-290 Treatment: Administer ML-290 or vehicle control to the mice via the desired route
(e.q., intraperitoneal injection, oral gavage) at a predetermined dose and frequency.

o Tissue Harvesting: At the end of the study period, euthanize the mice and harvest the target
organs.

e Fibrosis Assessment:

o Histology: Fix, embed, and section the tissues. Stain with Masson's trichrome to visualize
collagen deposition.

o Immunohistochemistry: Perform immunohistochemical staining for markers of fibrosis such
as collagen type | and alpha-smooth muscle actin (a-SMA).

o Gene Expression Analysis: Extract RNA from the tissues and perform gRT-PCR to quantify
the expression of profibrotic genes (e.g., Collal, Acta2, Tgf-p1).
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o Data Analysis: Quantify the extent of fibrosis and gene expression changes in the ML-290-
treated group compared to the vehicle control group.

In Vitro Evaluation
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Figure 3: A representative experimental workflow for the evaluation of ML-290.

Conclusion

ML-290 represents a significant advancement in the study of RXFP1 signaling. Its well-
characterized chemical structure, favorable pharmacokinetic profile in relevant models, and
potent, selective agonism make it an invaluable tool for researchers. The detailed information
and protocols provided in this guide are intended to facilitate the effective use of ML-290 in
elucidating the therapeutic potential of targeting the RXFP1 receptor in a variety of disease
contexts, including fibrosis, cardiovascular disorders, and inflammatory conditions. As research
progresses, ML-290 will undoubtedly continue to play a crucial role in advancing our
understanding of relaxin biology and in the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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